[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an amino acid derivative, and a carbamate ester, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino acid derivative: The amino acid derivative can be introduced through amide bond formation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Formation of the carbamate ester: This step involves the reaction of the amino group with benzyl chloroformate under basic conditions to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid methyl ester
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid ethyl ester
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid propyl ester
Uniqueness
The uniqueness of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester lies in its specific structural features, such as the benzyl ester group, which may confer distinct chemical and biological properties compared to its analogs. This can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-6-9-15(11-21)20-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,23)/t15?,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCHXCUJNJXXAM-LYKKTTPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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